Cadmium acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Catalyst and Precursor for Material Synthesis:

- Catalyst: Cd(acac)₂ finds use as a catalyst in various organic reactions, including olefin metathesis, polymerization, and C-H bond activation. Its ability to form Lewis acid-base adducts with reaction substrates and influence reaction pathways makes it a valuable tool for organic chemists.

- Precursor: Due to its good volatility and thermal stability, Cd(acac)₂ serves as a precursor for depositing thin films of various metal oxides through techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). These thin films have applications in diverse fields like photovoltaics, electronics, and catalysis.

Luminescent Material:

Cd(acac)₂ exhibits photoluminescence properties, meaning it can absorb light and emit light of a different wavelength. This property makes it a potential candidate for various applications, including:

- Light-emitting diodes (LEDs): Research efforts are underway to explore Cd(acac)₂ and its derivatives for developing efficient and color-tunable LEDs.

- Biomedical imaging: Due to its luminescent properties and ability to bind to biomolecules, Cd(acac)₂ is being investigated for potential applications in bioimaging techniques.

Research on Cadmium-Based Materials:

Cd(acac)₂ serves as a convenient source of cadmium (Cd) for research on cadmium-based materials. Scientists study these materials for their diverse properties, including:

- Superconductivity: Certain cadmium-based materials exhibit superconductivity, a phenomenon where electrical resistance vanishes at extremely low temperatures. Research using Cd(acac)₂ as a precursor helps explore the development of new high-temperature superconductors.

- Magnetism: Cadmium-containing materials exhibit various magnetic properties, making them attractive for applications in spintronics and data storage. Research using Cd(acac)₂ contributes to the development of novel magnetic materials with tailored properties.

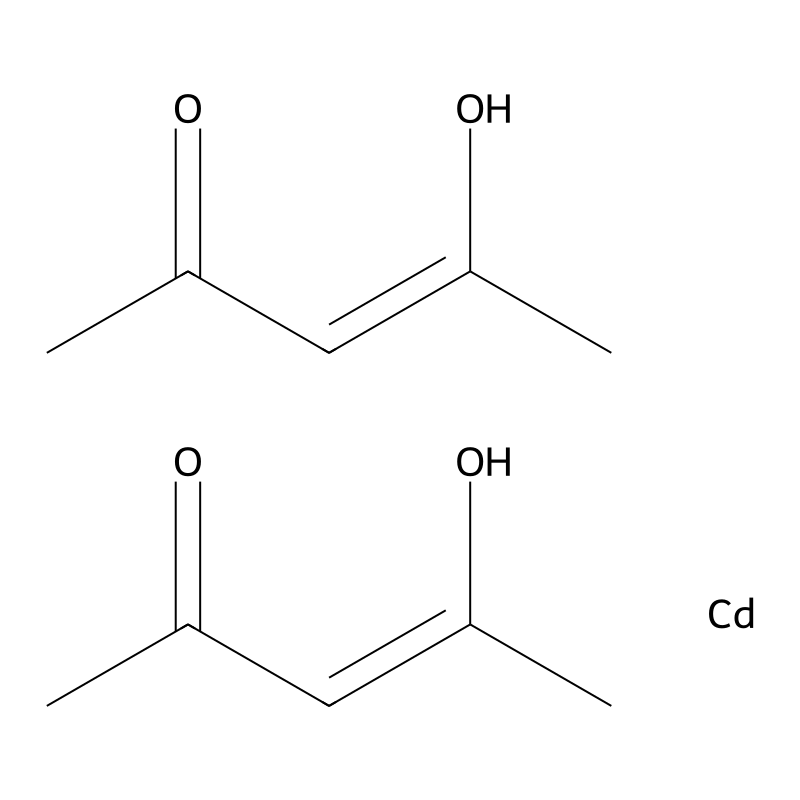

Cadmium acetylacetonate is an organometallic compound with the chemical formula . It consists of cadmium ions coordinated to two acetylacetonate ligands, which are bidentate ligands derived from acetylacetone. This compound typically appears as a white powder and is soluble in organic solvents, making it useful in various chemical applications. Cadmium acetylacetonate is notable for its ability to form stable complexes and its role as a precursor in the synthesis of cadmium-containing materials .

where represents the cadmium ion and is acetylacetone. The reaction proceeds in the presence of a base, which facilitates deprotonation of acetylacetone, allowing it to coordinate with the metal ion . Additionally, cadmium acetylacetonate can undergo thermal decomposition, yielding cadmium oxide and other products upon heating .

Cadmium acetylacetonate can be synthesized through several methods:

- Direct Reaction: The most common method involves reacting a cadmium salt (such as cadmium chloride) with acetylacetone in an organic solvent:

- Solvent Extraction: This method utilizes organic solvents to extract cadmium from aqueous solutions, followed by complexation with acetylacetone.

- Thermal Decomposition: Cadmium precursors can be thermally treated in the presence of acetylacetone to form cadmium acetylacetonate .

Cadmium acetylacetonate finds applications in various fields:

- Catalysis: It serves as a catalyst precursor in organic synthesis reactions.

- Material Science: Utilized in the production of thin films and coatings due to its ability to decompose into cadmium oxide.

- Electrochemistry: Employed in studies involving metal exchange reactions and electrode processes .

- Research: Used in coordination chemistry studies to understand metal-ligand interactions .

Interaction studies of cadmium acetylacetonate often focus on its electrochemical behavior and complex formation with other metal ions. Research has shown that it can interact with various transition metals, facilitating metal exchange reactions. These studies are crucial for understanding how cadmium acetylacetonate behaves in different chemical environments and its potential applications in catalysis and material science .

Cadmium acetylacetonate belongs to a broader class of metal acetylacetonates, which include various transition metals coordinated with the acetylacetonate ligand. Below is a comparison with similar compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Copper(II) acetylacetonate | Cu(C₅H₇O₂)₂ | Known for catalytic properties in organic reactions. |

| Iron(III) acetylacetonate | Fe(C₅H₇O₂)₃ | Exhibits high-spin states; used as a catalyst precursor. |

| Zinc acetylacetonate | Zn(C₅H₇O₂)₂ | Often used in polymer stabilization applications. |

| Titanium(IV) acetylacetonate | Ti(C₅H₇O₂)₂ | Forms various mixed-ligand complexes; used in catalysis. |

Cadmium acetylacetonate is unique due to its specific coordination chemistry and the toxicity associated with cadmium, distinguishing it from other metal acetylacetonates that may not have similar health risks or applications .

Cadmium acetylacetonate, with the molecular formula Cd(C₅H₇O₂)₂ and molecular weight of 310.63 g/mol, represents a significant class of metal acetylacetonates where the central cadmium ion is coordinated by two bidentate acetylacetonate ligands. The synthesis of this compound follows several established methodologies that have been refined over decades of research in coordination chemistry.

The fundamental reaction for preparing cadmium acetylacetonate can be represented as:

Cd²⁺ + 2 Hacac → Cd(acac)₂ + 2 H⁺

where Hacac represents acetylacetone (2,4-pentanedione).

| Property | Value |

|---|---|

| CAS Number | 14689-45-3 |

| Molecular Formula | Cd(C₅H₇O₂)₂ |

| Molecular Weight | 310.63 g/mol |

| Appearance | White to beige powder |

| Purity (commercial) | ≥99.9% trace metals basis |

| Melting Point | 209-214°C |

| Structure | Cadmium(II) chelated by two acetylacetonate ligands |

Ligand Exchange Dynamics in Cadmium Salt-Acetylacetone Coordination Systems

The formation of cadmium acetylacetonate occurs through ligand exchange processes that involve the displacement of anions from cadmium salts by acetylacetonate ligands. This exchange is fundamentally driven by the chelate effect, which thermodynamically favors the formation of the complex due to entropy considerations.

In detailed studies of metal exchange reactions involving acetylacetonate complexes with cadmium ions, researchers have observed interesting dynamics that cannot be fully explained by considering equilibrium stability constants alone. Experiments using ion-selective electrodes to monitor cadmium and copper ion exchange reactions have revealed complex behavior in systems containing cadmium and zinc ions as complexed forms with acetylacetonate or as free ions.

The process typically begins with the deprotonation of acetylacetone, which exists in keto-enol tautomeric forms. The enolate anion formed serves as a bidentate ligand that coordinates to the cadmium ion through both oxygen atoms, creating a stable six-membered chelate ring. This coordination geometry provides significant stability to the resulting complex.

CH₃-CO-CH₂-CO-CH₃ ⇌ CH₃-C(OH)=CH-CO-CH₃The ligand exchange process is influenced by several factors:

- The pH of the reaction medium, which affects the deprotonation of acetylacetone

- The nature of the counterions in the cadmium salt

- The solvent system employed

- Temperature and pressure conditions during synthesis

Experimental evidence suggests that the formation of cadmium acetylacetonate proceeds through an associative mechanism rather than a dissociative one, particularly in non-aqueous media where solvent coordination is less pronounced.

Solvent-Mediated Polymorphism in Chelation-Driven Crystallization

The crystallization behavior of cadmium acetylacetonate exhibits interesting polymorphic tendencies that are significantly influenced by the solvent environment. X-ray diffraction studies have revealed that cadmium acetylacetonate can form distinct crystal structures depending on the crystallization conditions, particularly the solvent choice.

In its crystalline state, cadmium acetylacetonate forms a remarkable structure composed of linear chains of cadmium atoms spaced at 3.768(2) and 3.718(2)Å. The cadmium atoms are bridged by one oxygen atom from each ligand (Cd–O distances ranging from 2.288–2.353(4)Å), with the remaining two coordination sites around the six-coordinate cadmium occupied by the non-bridging oxygen atoms (Cd–O distances of 2.221 and 2.250(4)Å).

This polymeric chain structure, described as catena-di-μ-acetylacetonato-cadmium(II), has significant implications for the compound's physical properties and reactivity patterns. The crystals have been characterized as monoclinic, space group P2₁/a, with unit cell parameters:

The polymorphic nature of cadmium acetylacetonate is further influenced by:

- The rate of crystallization

- Temperature gradients during crystal growth

- The presence of impurities or additives

- Solvent polarity and hydrogen bonding capabilities

Understanding these factors is crucial for controlling the morphology and purity of cadmium acetylacetonate crystals, particularly when the compound is intended for use in materials science applications such as precursors for cadmium-containing nanoparticles or thin films.

Kinetic vs Thermodynamic Control in Non-Aqueous Synthesis Environments

The synthesis of cadmium acetylacetonate presents an interesting case study in the balance between kinetic and thermodynamic control in coordination chemistry. The formation pathways and resulting products can differ significantly depending on whether reaction conditions favor kinetically controlled or thermodynamically controlled processes.

Under kinetic control, which typically prevails at lower temperatures and shorter reaction times, the initial coordination products may not represent the most thermodynamically stable arrangements. Instead, these products form based on the fastest reaction pathways available. In contrast, thermodynamically controlled conditions—achieved through higher temperatures, longer reaction times, or appropriate catalysts—yield products that represent the global energy minimum of the system.

For cadmium acetylacetonate synthesis, several observations highlight this distinction:

Rapid addition of reagents and quick precipitation often leads to products with varying degrees of hydration and potential structural defects.

Slower, controlled reactions at elevated temperatures tend to produce more anhydrous and crystalline forms of the complex.

The kinetic stability of cadmium acetylacetonate is distinct from its thermodynamic stability, meaning that the complex's resistance to ligand substitution (its inertness or lability) is not directly correlated with its overall stability.

A particularly effective synthesis approach involves:

CdO + 2 Hacac → Cd(acac)₂ + H₂Oor

Cd(OH)₂ + 2 Hacac → Cd(acac)₂ + 2 H₂OThese reactions, when conducted under reflux conditions in non-aqueous media such as toluene or benzene, can achieve yields of approximately 70% theoretical conversion. The water formed during the reaction can be removed azeotropically, driving the equilibrium toward product formation.

Studies using highly correlated computational methods have characterized the low-lying electronic states of transition metal acetylacetonates, providing insights into both the thermodynamic and kinetic aspects of their formation and stability. These investigations reveal that the energetic landscape for cadmium acetylacetonate formation is relatively smooth compared to other transition metal acetylacetonates, contributing to its synthetic accessibility.

Advanced Precursor Engineering for Controlled Stoichiometric Outcomes

Recent advances in the synthesis of cadmium acetylacetonate have focused on precursor engineering to achieve precise control over stoichiometry, purity, and morphology. These refined approaches are particularly important when cadmium acetylacetonate is intended for use in applications requiring high purity, such as catalysis or nanomaterial synthesis.

One innovative approach involves the use of ultrasonic irradiation during synthesis, which has been shown to enhance reaction rates and improve product homogeneity by ensuring uniform mixing and energy distribution throughout the reaction medium. This method is particularly effective when working with poorly soluble cadmium precursors.

Another significant development is the use of specially designed reaction vessels that allow for precise control over:

- Vapor pressure and condensation of volatile components

- Temperature gradients throughout the reaction medium

- Controlled introduction of reagents

- Efficient removal of byproducts

For instance, an optimized industrial synthesis process for cadmium acetylacetonate involves:

- Adding particulate substantially dry cadmium oxide or cadmium hydroxide and 2,4-pentanedione to a reaction zone at the rate of one equivalent of the cadmium compound per 3-5 moles of pentanedione

- Heating and reacting the mixture at 75-100°C under a pressure of about 0.5-15 pounds per square inch absolute

- Condensing vapors formed during heating (consisting of pentanedione and water) to form a liquid mixture

- Recovery of crystalline cadmium acetylacetonate with approximately 70% theoretical conversion

Such optimized processes not only improve yield but also significantly enhance product quality by minimizing unwanted side reactions and contamination.

Additionally, metal exchange reactions involving cadmium acetylacetonate offer an alternative synthetic pathway. Research using cadmium and copper ion-selective electrodes has demonstrated that these exchange reactions do not always follow predictable patterns based solely on equilibrium stability constants, suggesting that kinetic factors play a crucial role in determining reaction outcomes.

When cadmium acetylacetonate is intended for specific applications, such as serving as a precursor for the synthesis of cadmium sulfide nanoparticles, additional considerations come into play. Methods have been developed to transform the compound into ligand-free CdS nanoparticles using sulfur copolymers as both a sulfur source and stabilizing matrix.

Hybrid Orbital Configurations in Distorted Octahedral Complexes

Cadmium acetylacetonate adopts a distorted octahedral geometry around the central metal ion, as revealed by single-crystal X-ray diffraction studies [1]. The cadmium(II) center is coordinated by six oxygen atoms: four from two acetylacetonate (acac) ligands and two bridging oxygen atoms from adjacent units. The Cd–O bond lengths exhibit significant variation, ranging from 2.221(4) Å for non-bridging oxygen atoms to 2.353(4) Å for bridging ones [1]. This distortion arises from ligand field effects, where the d⁸ electronic configuration of Cd(II) results in a split between the lower-energy t₂g and higher-energy e_g orbitals.

The hybridization of cadmium’s 4d, 5s, and 5p orbitals facilitates this geometry, with sp³d² hybridization accommodating the six-coordinate environment. Density functional theory (DFT) calculations on analogous systems, such as [Cu(acac)₂], suggest that similar distortions in octahedral complexes correlate with the Jahn-Teller effect, though cadmium’s filled d-orbitals minimize this contribution [4]. The distortion enhances the ligand’s ability to participate in supramolecular interactions, as the asymmetric electron distribution polarizes the acac ligands.

A comparative analysis of bond angles reveals deviations from ideal octahedral symmetry. The O–Cd–O angles between bridging and non-bridging oxygen atoms range from 85° to 95°, while the cis angles between non-bridging oxygen atoms approach 90°, consistent with moderate trigonal distortion [1]. These features stabilize the polymeric structure by optimizing orbital overlap and minimizing steric strain.

Intermolecular Non-Covalent Interactions in Extended Lattice Frameworks

The extended lattice of cadmium acetylacetonate is stabilized by a hierarchy of non-covalent interactions. Primary among these are C–H···O hydrogen bonds between methyl groups of acac ligands and oxygen atoms of neighboring chains, with bond lengths of 2.65–2.75 Å [1]. These interactions propagate along the crystallographic b-axis, creating a three-dimensional supramolecular network.

π-π stacking between acetylacetonate rings further reinforces the structure, with interplanar distances of 3.45–3.65 Å [3]. This interaction is particularly pronounced in two-dimensional cadmium coordination polymers functionalized with benzimidazolyl linkers, where face-to-face stacking of aromatic systems enhances luminescent properties [3]. Van der Waals forces between alkyl groups and dispersion interactions between cadmium centers also contribute to lattice stability, as evidenced by the material’s mechanical flexibility in bent configurations [7].

The interplay of these interactions dictates the material’s response to external stimuli. For instance, in the structurally related compound [Cd(L)(1,4-PDA)]·0.7(C₂H₅OH), π-π stacking and hydrogen bonding enable reversible structural rearrangements upon solvent adsorption, highlighting the dynamic nature of non-covalent networks [3].

Comparative Analysis of μ-Oxo vs μ-Acac Bridging Motifs

Cadmium acetylacetonate predominantly utilizes μ-acac bridging, where two oxygen atoms from a single acac ligand connect adjacent cadmium centers [1]. This contrasts with μ-oxo bridging, common in iron or manganese complexes, where a single oxygen atom mediates metal-metal interactions. The μ-acac motif in cadmium acetylacetonate produces Cd···Cd distances of 3.718(2)–3.768(2) Å, significantly shorter than the 4.1–4.3 Å observed in μ-oxo-bridged cadmium oxides [1] [8].

The table below summarizes key differences:

| Property | μ-Acac Bridging | μ-Oxo Bridging |

|---|---|---|

| Bridging Atom(s) | Two oxygen atoms | Single oxygen atom |

| Cd···Cd Distance (Å) | 3.71–3.77 | 4.10–4.30 |

| Bond Angle (O–Cd–O) | 85°–95° | 100°–110° |

| Common in | Acac complexes | Metal oxides |

μ-Acac bridging enhances structural flexibility due to the bidentate ligand’s ability to pivot, whereas μ-oxo bridges impose rigid linear geometries. This flexibility enables cadmium acetylacetonate to undergo pressure-induced phase transitions without bond cleavage, a property less common in μ-oxo systems [7].

Pressure-Induced Phase Transitions in Polymeric Networks

High-pressure studies of cadmium coordination polymers reveal that μ-acac-bridged networks exhibit remarkable compressibility. In [Cd(L)₀.₅(1,8-NDC)·H₂O], hydrostatic pressure induces a reversible phase transition at ~2.5 GPa, characterized by a 12% reduction in unit cell volume and a shift from monoclinic to triclinic symmetry [3]. This transition correlates with the distortion of Cd–O–Cd angles from 96.08(3)° to 88.5(2)°, enhancing π-π overlap between acac ligands [1] [7].

The mechanism involves the progressive bending of one-dimensional chains, facilitated by the soft vibrational modes of the acac ligands. DFT simulations on [Cu(acac)₂] predict similar behavior, where mechanical stress alters magnetic exchange coupling constants by modulating the Cu–O–Cu angle [4]. In cadmium acetylacetonate, pressure likely amplifies the antiferromagnetic interactions between cadmium centers, though experimental magnetic data under pressure remain scarce.

Future research should focus on in situ high-pressure X-ray diffraction and Raman spectroscopy to quantify the relationship between structural deformation and material properties. Such studies could unlock applications in pressure-sensitive sensors or adaptive optoelectronic devices.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard